molecular formula CH3I B131923 Iodomethane-13C,d3 CAS No. 20710-47-8

Iodomethane-13C,d3

Cat. No.: B131923
CAS No.: 20710-47-8
M. Wt: 145.9501 g/mol
InChI Key: INQOMBQAUSQDDS-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodomethane-13C,d3: is a methane derivative where one hydrogen atom is replaced by iodine, and the remaining three hydrogen atoms are substituted with deuterium, a heavier isotope of hydrogen. Additionally, the carbon atom in this compound is the isotope 113C, which is a stable isotope of carbon with one extra neutron compared to the most common carbon isotope, 12C. This compound is of interest in various fields of chemistry and environmental science due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Iodomethane-13C,d3 can be synthesized through the halogenation of trideuteriomethane with iodine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the substitution of the hydrogen atom with iodine.

Industrial Production Methods: : Industrial production of trideuterio(iodo)(113C)methane involves the use of advanced techniques to ensure the purity and isotopic labeling of the compound. This includes the use of high-purity deuterium and 113C-labeled methane as starting materials, along with precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: : Iodomethane-13C,d3 undergoes various types of chemical reactions, including substitution, elimination, and addition reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include halogens, acids, and bases. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can produce trihalogenated methane derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

Chemistry: : In chemistry, trideuterio(iodo)(113C)methane is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling. This allows for detailed analysis of chemical reactions and processes.

Biology: : In biology, the compound is used to study metabolic pathways and enzyme mechanisms. The isotopic labeling allows for precise tracking of the compound within biological systems.

Medicine: : In medicine, trideuterio(iodo)(113C)methane is used in research to develop new diagnostic and therapeutic techniques. The compound’s isotopic labeling allows for detailed imaging and analysis of biological processes.

Industry: : In industry, the compound is used in the production of high-purity chemicals and materials. The isotopic labeling allows for precise control of chemical reactions and processes.

Mechanism of Action

The mechanism of action of trideuterio(iodo)(113C)methane involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed analysis of these interactions, providing insights into the compound’s effects on chemical and biological systems. The presence of deuterium and 113C isotopes can influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include iodomethane, trideuteriomethane, and 113C-labeled methane.

Uniqueness: : Iodomethane-13C,d3 is unique due to its combination of isotopic labeling with deuterium and 113C. This allows for detailed tracking and analysis of chemical reactions and processes, making it a valuable tool in scientific research.

Properties

IUPAC Name

trideuterio(iodo)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464643
Record name Iodomethane-13C,d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.9501 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20710-47-8
Record name Iodomethane-13C,d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethane-13C,d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
14%
Name
Yield
20%

Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.